3-Azabicyclo[4.1.0]heptane-7-carboxylic acid
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Overview
Description
3-Azabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a starting material . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar structure but different ring size.
7-Oxa-3-azabicyclo[4.1.0]heptane: A compound with an oxygen atom in the bicyclic structure
Uniqueness
3-Azabicyclo[410]heptane-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-8-3-5(4)6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
ACLOABGXXHOMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C2C(=O)O |
Origin of Product |
United States |
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